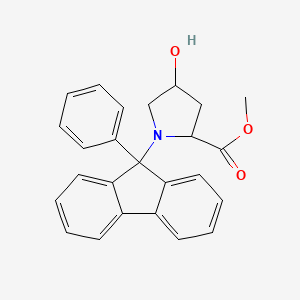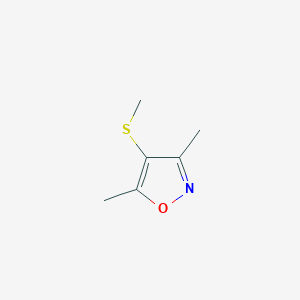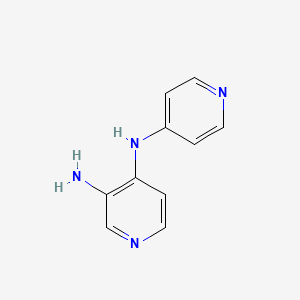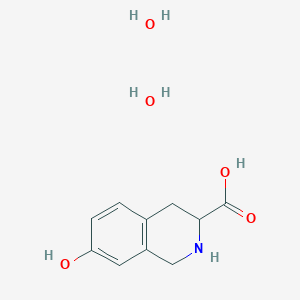
Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate is a complex organic compound characterized by its unique structure, which includes a naphthyl group substituted with a chlorine atom
Méthodes De Préparation
The synthesis of Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthyl derivative, followed by the introduction of the chlorine atom. The final steps involve the formation of the ester and the hydroxy-oxo-pentanoate moiety under controlled reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the naphthyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The naphthyl group allows for π-π interactions, while the hydroxy and oxo groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other naphthyl derivatives and esters with different substituents. For example:
Methyl (5S)-5-(1-naphthyl)-5-hydroxy-3-oxo-pentanoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Ethyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its solubility and reactivity.
Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate is unique due to the specific positioning of the chlorine atom and the combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H15ClO4 |
|---|---|
Poids moléculaire |
306.74 g/mol |
Nom IUPAC |
methyl (5S)-5-(8-chloronaphthalen-1-yl)-5-hydroxy-3-oxopentanoate |
InChI |
InChI=1S/C16H15ClO4/c1-21-15(20)9-11(18)8-14(19)12-6-2-4-10-5-3-7-13(17)16(10)12/h2-7,14,19H,8-9H2,1H3/t14-/m0/s1 |
Clé InChI |
XWSHITUOYALJED-AWEZNQCLSA-N |
SMILES isomérique |
COC(=O)CC(=O)C[C@@H](C1=CC=CC2=C1C(=CC=C2)Cl)O |
SMILES canonique |
COC(=O)CC(=O)CC(C1=CC=CC2=C1C(=CC=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[[4-(3-hydroxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13893855.png)

![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)-5-oxo-heptadeca-12,16-dienoic acid](/img/structure/B13893861.png)
![3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13893863.png)
![Ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B13893871.png)


![2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13893894.png)
![Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride](/img/structure/B13893902.png)
